3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 3-position, a pyridin-3-yl group at the 6-position, and a carbonitrile group at the 2-position
Mechanism of Action
Target of Action
Thienopyridine derivatives, a class to which this compound belongs, have been reported to exhibit a variety of biological activities .
Mode of Action
It’s known that the compound is synthesized via a series of reactions involving knoevenagel condensation, intramolecular cyclization, and alkylation .
Biochemical Pathways
Thienopyridine derivatives have been reported to exhibit antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and survival .
Result of Action
Thienopyridine derivatives have been reported to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain microbial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-cyanopyridine-2-thiolate with α-halocarbonyl compounds in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Industry: The compound’s unique structure makes it a candidate for use in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridine-2-yl(phenyl)methanone: This compound has a similar core structure but includes a phenyl group, which may alter its chemical properties and biological activity.
3-Aminothieno[2,3-b]pyridine-2-carbonitrile: Lacks the pyridin-3-yl group, making it less complex but potentially useful for simpler applications.
Uniqueness
The uniqueness of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Biological Activity
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 246.30 g/mol
- CAS Number : 118947-67-4
The chemical structure features a thienopyridine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that 3-amino-thieno[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
-
Mechanism of Action
- Inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which is crucial in various cellular processes including apoptosis and proliferation.
- Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Case Study: Breast Cancer
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MDA-MB-231 | 0.05 | Apoptosis induction via caspase activation |
Antiproliferative | MCF-7 | 0.1 | PI-PLC inhibition |
Cytotoxicity | Various Tumor Lines | <0.1 | Targeting cancer stem cells |
Inhibition Constants
Binding affinity studies have been conducted to evaluate the compound's interaction with specific enzymes:
- Target : Zinc finger protein mex-5 (C. elegans)
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- In Vivo Studies : Animal models treated with thieno[2,3-b]pyridine derivatives showed reduced tumor growth rates compared to controls.
- Metabolomics Analysis : Metabolic profiling revealed significant alterations in glycolysis and lipid metabolism pathways upon treatment with these compounds, suggesting a broad impact on cellular metabolism .
Properties
IUPAC Name |
3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-6-11-12(15)9-3-4-10(17-13(9)18-11)8-2-1-5-16-7-8/h1-5,7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWLEUVSYGKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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